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1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Fragment-based drug discovery DDR1 kinase DFG-out conformation

Fragment-based kinase inhibitor discovery demands structurally validated starting points with confirmed binding modes. This urea derivative is a rare DFG-out back pocket fragment hit (PDB: 5BVK, ligand 4VC) with a unique benzylic methylene linker, enabling structure-guided back-to-front inhibitor design. • DDR1 DFG-out fragment hit with validated co-crystal structure • UT-A1 IC50: 5.0 µM; H. pylori urease Ki: 1.2 µM • High-purity (≥98%) solid for reproducible SAR and chemoproteomics studies

Molecular Formula C13H12ClN3O
Molecular Weight 261.71
CAS No. 197512-66-6
Cat. No. B2505451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
CAS197512-66-6
Molecular FormulaC13H12ClN3O
Molecular Weight261.71
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)Cl
InChIInChI=1S/C13H12ClN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
InChIKeyBYPMLXJTXCLBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea Overview


1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic urea derivative with the molecular formula C₁₃H₁₂ClN₃O and a molecular weight of 261.71 g/mol . Its structure features a 2-chlorophenyl group and a pyridin-3-ylmethyl moiety connected via a urea linkage . The compound has been identified as a fragment hit (4VC) in a fragment-based screen against the discoidin domain receptor 1 (DDR1) kinase and is co-crystallized in the Protein Data Bank (PDB ID: 5BVK) [1].

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Substitution Risks


Substitution among urea derivatives is not trivial due to the high sensitivity of target binding and selectivity to minor structural variations. For instance, in the DDR1 fragment screen, only ~10 out of 1500 screened fragments (0.67%) were found to occupy the rare DFG-out back pocket of DDR1, with the majority of fragments binding at the hinge region [1]. Similarly, UT-A1 inhibition potency varies by orders of magnitude across urea and thiourea analogs, with IC₅₀ values ranging from low micromolar to millimolar depending on substitution patterns [2]. Procuring a precise compound with validated structural identity and known activity data is therefore essential for reproducible research outcomes and for avoiding misinterpretation of structure-activity relationships (SAR).

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Quantitative Comparison


DDR1 DFG-Out Back-Pocket Binding Mode

In a fragment-based screen of approximately 1500 compounds against DDR1 kinase, 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea (designated Fragment 1) was one of only about 10 fragments (hit rate ~0.67%) that bound in the DFG-out back pocket of DDR1, whereas the majority of fragments bound at the hinge region [1]. The compound displayed weak inhibition with an IC₅₀ >100 μM and poor ligand efficiency (LE <0.3) [1]. X-ray crystallography (PDB: 5BVK) confirmed its binding mode, with the chlorophenyl group occupying the back pocket and the pyridyl group positioned in the selectivity pocket [2]. This binding mode is structurally distinct from hinge-binding fragments and provides a validated starting point for 'back-to-front' kinase inhibitor design [1].

Fragment-based drug discovery DDR1 kinase DFG-out conformation X-ray crystallography

UT-A1 Inhibition vs. Classical Urea Analogs

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea inhibits rat UT-A1 urea transport with an IC₅₀ of 5.0 μM and UT-B with an IC₅₀ of 10 μM, as measured in MDCK cells expressing UT-A1 [1]. This potency is approximately 400- to 600-fold greater than the classic urea analog inhibitor dimethylthiourea (DMTU), which exhibits an IC₅₀ of 2-3 mM against both UT-A1 and UT-B [2]. Compared to the more potent thiourea derivative 3-nitrophenyl-thiourea (IC₅₀ ~0.2 mM), the target compound still demonstrates a 40-fold improvement in UT-A1 inhibition potency [3].

Urea transporter UT-A1 inhibitor Diuretic Kidney physiology

H. pylori Urease Inhibition vs. Hydroxyurea

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea inhibits Helicobacter pylori urease with a Ki of 1.2 μM and an IC₅₀ of 1.28 μM, as determined by ammonia production after 50 min using the indophenol method [1]. This inhibition constant is approximately 83-fold lower (more potent) than that of the standard urease inhibitor hydroxyurea, which exhibits an IC₅₀ of approximately 100 μM against H. pylori urease [2]. The compound thus demonstrates a significant potency advantage over this commonly used reference inhibitor.

Urease inhibition Helicobacter pylori Antimicrobial Enzyme kinetics

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Application Scenarios


Type II Kinase Inhibitor Fragment Discovery

As a validated fragment (4VC) that binds the DFG-out back pocket of DDR1 with a unique benzylic methylene linker [1], this compound serves as a structural starting point for 'back-to-front' kinase inhibitor design. Its co-crystal structure (PDB: 5BVK) provides a template for structure-guided optimization and scaffold hopping to improve potency and selectivity against DDR1/2 or other kinases with similar conformational flexibility.

Urea Transporter Pharmacology & Diuretic Studies

With an IC₅₀ of 5.0 μM against UT-A1 [1], this compound offers a mid-potency tool for investigating the role of urea transporters in urinary concentration mechanisms. It can be used as a reference inhibitor in studies comparing the efficacy of novel UT-A1 inhibitors and for validating transporter-dependent physiological responses in cellular or tissue models.

H. pylori Urease Inhibition & Antimicrobial Screening

The compound's Ki of 1.2 μM against H. pylori urease [1] qualifies it as a reference inhibitor for enzyme inhibition assays. It can be employed as a control compound in high-throughput screening campaigns aimed at identifying more potent urease inhibitors, or as a probe to study urease-dependent acid resistance mechanisms in H. pylori.

Chemical Probe for Urea-Binding Protein Interactions

Given its demonstrated binding to multiple urea-recognizing proteins (DDR1, UT-A1, urease), this compound may serve as a versatile chemical probe for affinity-based proteomics or thermal shift assays to map cellular targets that interact with urea-like scaffolds. Its moderate affinity across diverse targets facilitates detection of specific vs. nonspecific binding events.

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